

Spectroscopic Identification of Methaqualone and Its Precursors: An Application Note

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Compound of Interest

Compound Name: Mandrax

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This document provides detailed methodologies for the spectroscopic identification of methaqualone and its primary precursors, N-acetylanthranilic acid, anthranilic acid, and o-toluidine. The protocols herein are designed to assist in the unequivocal identification of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

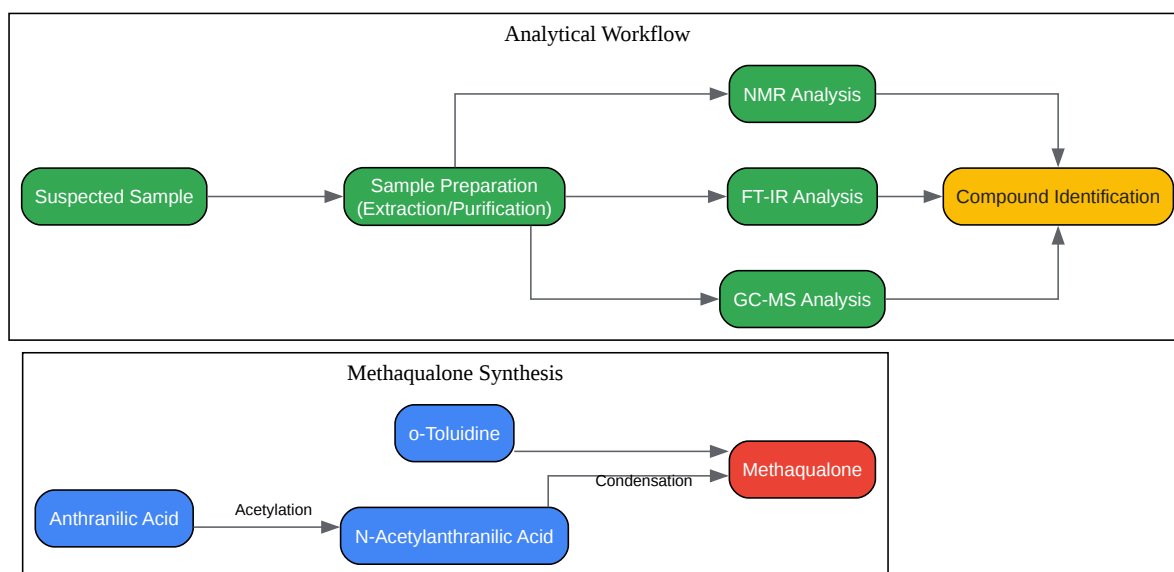
Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a sedative-hypnotic drug that has been subject to widespread illicit manufacturing.[1][2] Forensic analysis and chemical process monitoring require robust and reliable methods for the identification of not only the final product but also the chemical precursors used in its synthesis. The most common synthetic routes to methaqualone involve the condensation of N-acetylanthranilic acid with o-toluidine, or a one-pot reaction involving anthranilic acid, an acetylating agent, and o-toluidine.[3][4][5] Therefore, the identification of these precursors is crucial in forensic investigations and in monitoring illicit drug production.[6]

This application note outlines detailed experimental protocols for the analysis of methaqualone and its precursors by GC-MS, FT-IR, and NMR. It also presents key spectroscopic data in a clear, tabular format to facilitate comparison and identification.

Synthesis and Analytical Workflow

The synthesis of methaqualone from its precursors and the subsequent analytical workflow for identification are outlined below.



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Caption: Workflow of methaqualone synthesis and subsequent analytical identification.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from GC-MS, FT-IR, and NMR analyses for methaqualone and its precursors.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound	Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
o-Toluidine	~ 5.2	107	106, 77, 51
Anthranilic Acid	~ 8.5	137	119, 92, 65
N-Acetylanthranilic Acid	~ 11.2	179	137, 119, 92
Methaqualone	~ 15.8	250	235, 233, 132, 116, 91

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
o-Toluidine	3440, 3360, 3050, 1620, 1500, 750	N-H stretch, C-H stretch (aromatic), N-H bend, C=C stretch (aromatic), C-H bend (ortho-disubstituted)
Anthranilic Acid	3500-2500, 3470, 3380, 1680, 1615, 1590, 750	O-H stretch (carboxylic acid), N-H stretch, C=O stretch (carboxylic acid), C=C stretch (aromatic), C-H bend (ortho-disubstituted)
N-Acetylanthranilic Acid	3300-2500, 1710, 1680, 1600, 1530, 760	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (amide I), C=C stretch (aromatic), N-H bend (amide II), C-H bend (ortho-disubstituted)
Methaqualone	3060, 2920, 1682, 1599, 1565, 1265, 770, 697	C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (amide), C=N stretch, C=C stretch (aromatic), C-N stretch, C-H bend (aromatic)[3]

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
o-Toluidine	6.7-7.2	m	4H	Aromatic protons
	3.6	s	2H	
	2.2	s	3H	
Anthranilic Acid	6.6-8.1	m	4H	Aromatic protons
	~6.0	br s	2H	
	~10.5	br s	1H	
N-Acetylanthranilic Acid	7.2-8.5	m	4H	Aromatic protons
	~11.0	br s	1H	
	~8.7	br s	1H	
	2.2	s	3H	
	2.2	s	3H	
Methaqualone	7.2-8.2	m	8H	Aromatic protons
	2.4	s	3H	
	2.2	s	3H	

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methaqualone and its precursors. It is essential to validate these methods in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the qualitative and quantitative analysis of methaqualone and its precursors.^{[1][7]}

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent).

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL. For illicit tablets, crush the tablet and extract with methanol, followed by filtration.^[1]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL (splitless mode).
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-550.

- Data Analysis: Compare the retention times and mass spectra of the sample components with reference standards of methaqualone and its precursors.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for the identification of functional groups present in methaqualone and its precursors.^[3]

Instrumentation:

- Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectra of methaqualone and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides detailed structural information for the unambiguous identification of methaqualone and its precursors.^{[8][9][10]}

Instrumentation:

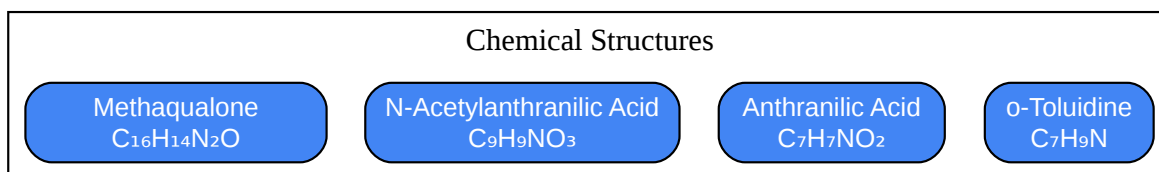
- Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
 - If necessary, acquire a ^{13}C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural elucidation.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the compound. Compare the obtained spectra with reference spectra.

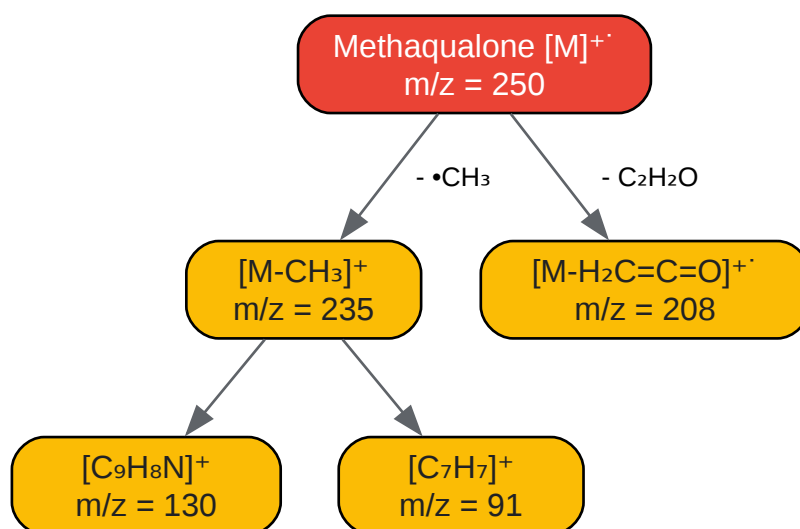
Visualization of Key Structures and Pathways

The chemical structures of methaqualone and its precursors, along with a simplified representation of the GC-MS fragmentation of methaqualone, are depicted below.



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Caption: Chemical structures of methaqualone and its precursors.



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Caption: Simplified GC-MS fragmentation pathway of methaqualone.

Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the identification of methaqualone and its key precursors. The combination of GC-MS, FT-IR, and NMR spectroscopy allows for a multi-faceted approach, ensuring high confidence in the identification of these controlled substances. The provided data tables and protocols serve as a valuable resource for forensic laboratories, research institutions, and professionals involved in drug analysis and control.

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